3-(aminomethyl)-N-phenylbenzamide hydrochloride

説明

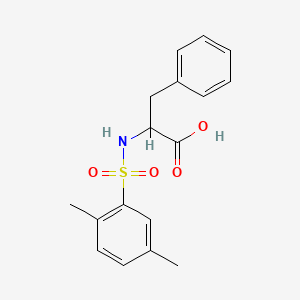

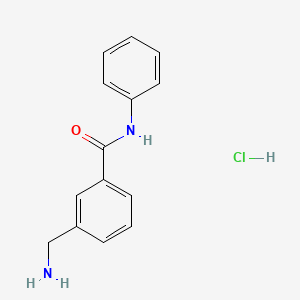

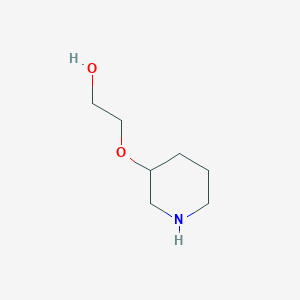

The compound “3-(aminomethyl)-N-phenylbenzamide hydrochloride” is a derivative of benzamide, which is an amide derivative of benzoic acid. It has an aminomethyl (-NH2-CH2-) group at the 3-position of the benzene ring and a phenyl group attached to the nitrogen of the amide group. The hydrochloride indicates that it is a salt form, likely formed for stability or solubility purposes .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with an amide group and an aminomethyl group attached. The phenyl group attached to the nitrogen of the amide group would add another benzene ring to the structure .Chemical Reactions Analysis

As an amide, this compound could undergo various reactions such as hydrolysis, reduction, and reactions with nitrous acid. The presence of the aminomethyl group could also allow for reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the benzene rings could also make it soluble in organic solvents .科学的研究の応用

Molecular Structure and Intermolecular Interactions

The compound N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and characterized, highlighting the importance of intermolecular interactions, including dimerization and crystal packing, on molecular geometry. This study provides insights into how such interactions can influence the structural conformation of aromatic compounds, which may be relevant to the understanding and application of 3-(aminomethyl)-N-phenylbenzamide hydrochloride in various scientific research contexts (Karabulut et al., 2014).

Polymer Synthesis and Characterization

A study on the synthesis of novel aromatic polyimides involving 3-(aminomethyl)-N-phenylbenzamide hydrochloride-related compounds demonstrates the compound's potential application in polymer chemistry. The synthesized polymers showed solubility in various organic solvents and exhibited thermal stability, with degradation temperatures ranging from 240 °C to 550 °C, indicating their potential for industrial and material science applications (Butt et al., 2005).

Inhibition of Nuclear Poly ADP-Ribosyl Synthetase

3-(Aminomethyl)-N-phenylbenzamide hydrochloride-related compounds were studied for their role in inhibiting nuclear poly ADP-ribosyl synthetase. This inhibition is significant for understanding DNA repair mechanisms and the chemical induction of transformation in vitro, providing a basis for further research in molecular biology and cancer therapy (Lubet et al., 1984).

将来の方向性

特性

IUPAC Name |

3-(aminomethyl)-N-phenylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O.ClH/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13;/h1-9H,10,15H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPOEXWCRQWHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-phenylbenzamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)

![Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1519600.png)

![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)

![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)